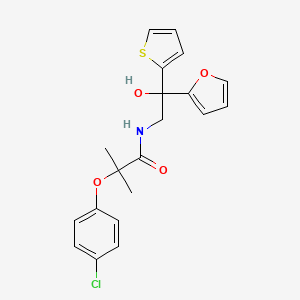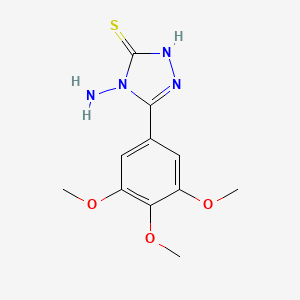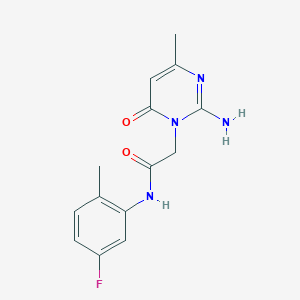![molecular formula C25H28N4O2 B2798282 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide CAS No. 1286721-52-5](/img/structure/B2798282.png)
2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide is a complex organic compound with potential applications in various fields including chemistry, biology, and medicine. This compound features a unique structure comprising pyrimidine and pyrido rings, making it a subject of interest for researchers aiming to explore its diverse chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide typically involves multiple steps, starting from simple organic molecules. The initial steps often involve the formation of the pyrimidine ring, followed by the construction of the pyrido ring and the acetamide functional group.
Step 1: Formation of the pyrimidine ring through cyclization of appropriate precursors under acidic or basic conditions.
Step 2: Introduction of the phenyl and ethyl groups via alkylation or acylation reactions.
Step 3: Construction of the tetrahydropyrido ring through nucleophilic substitution or addition reactions.
Step 4: Final acetamide formation through the reaction with 3-ethylphenylamine under mild conditions.
Industrial Production Methods: Industrially, this compound can be synthesized using automated multi-step organic synthesis processes. The key to successful industrial production lies in optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethyl groups, leading to the formation of corresponding oxides and hydroxides.
Reduction: Reduction can target the oxo group within the pyrimidine ring, potentially yielding hydroxyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and ethyl groups, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in aprotic solvents.
Substitution: Halogens (e.g., chlorine or bromine) or organometallic reagents under controlled temperatures.
Major Products
Oxidation Products: Phenolic derivatives, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated compounds, organometallic complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry
Study of reaction mechanisms and pathways involving complex organic structures.
Synthesis of novel compounds by modifying the parent structure.
Biology
Investigation of its potential as a biochemical probe for studying enzyme-substrate interactions.
Medicine
Exploration of its pharmacological properties as a potential therapeutic agent for various diseases.
Assessment of its toxicity and metabolic pathways.
Industry
Development of advanced materials or chemicals based on its unique structural properties.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, often proteins or enzymes. It can bind to active sites or allosteric sites, modifying the function of the target molecules. Key pathways involved include inhibition or activation of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar core structures (e.g., pyrimidine or pyrido derivatives), 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Similar Compounds
Pyrido[4,3-d]pyrimidine Derivatives: Compounds with modifications in the phenyl or ethyl groups.
Acetamide Derivatives: Compounds with variations in the acetamide side chain.
Pyrimidine Analogs: Compounds with different ring substituents or functional groups.
Eigenschaften
IUPAC Name |
2-(6-ethyl-4-oxo-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-3-18-9-8-12-20(15-18)26-23(30)17-29-24(19-10-6-5-7-11-19)27-22-13-14-28(4-2)16-21(22)25(29)31/h5-12,15H,3-4,13-14,16-17H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISMGEUZMJYXNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=NC3=C(C2=O)CN(CC3)CC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-fluoro-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2798201.png)
![N'-(benzenesulfonyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine](/img/structure/B2798202.png)

![3-(Benzenesulfonyl)-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2798205.png)
![N6-cyclopentyl-N1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2798206.png)



![1'-(2-phenoxyacetyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2798212.png)




